molecular formula C8H12N2O4S2 B8425204 N-(3-Amino-5-(methylsulfonyl)-phenyl)-methylsulfonamide

N-(3-Amino-5-(methylsulfonyl)-phenyl)-methylsulfonamide

Cat. No. B8425204
M. Wt: 264.3 g/mol
InChI Key: ILCNPGFJCGFUFS-UHFFFAOYSA-N
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Patent
US08410100B2

Procedure details

A mixture of N-(3-methyl-5-nitro-phenyl)-methylsulfonamide (0.12 g; 0.4 mmol), ammonium formate (0.26 g; 4 mmol) and Raney-Nickel in 1 mL dioxane was heated at 120° C. in a microwave oven for 20 minutes. The mixture was then filtrated on a celite pad and concentrated. 70 mg (0.35 mmol; 87% yield) of a red oil were obtained.
Name
N-(3-methyl-5-nitro-phenyl)-methylsulfonamide
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C[C:2]1[CH:3]=[C:4]([NH:11][S:12]([CH3:15])(=[O:14])=[O:13])[CH:5]=[C:6]([N+:8]([O-])=O)[CH:7]=1.C([O-])=O.[NH4+]>O1CCOCC1.[Ni]>[NH2:8][C:6]1[CH:5]=[C:4]([NH:11][S:12]([CH3:15])(=[O:14])=[O:13])[CH:3]=[C:2]([S:12]([CH3:15])(=[O:14])=[O:13])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
N-(3-methyl-5-nitro-phenyl)-methylsulfonamide
Quantity
0.12 g
Type
reactant
Smiles
CC=1C=C(C=C(C1)[N+](=O)[O-])NS(=O)(=O)C
Name
Quantity
0.26 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was then filtrated on a celite pad
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
70 mg (0.35 mmol; 87% yield) of a red oil were obtained

Outcomes

Product
Name
Type
Smiles
NC=1C=C(C=C(C1)S(=O)(=O)C)NS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.